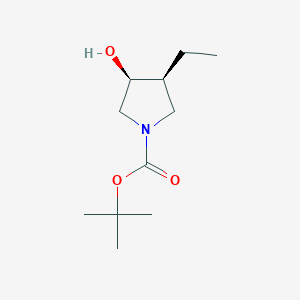

Tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate

Description

tert-Butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom, with cis-configured ethyl and hydroxyl substituents at positions 3 and 4 of the pyrrolidine ring, respectively. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes . This compound serves as a chiral intermediate in pharmaceutical synthesis, leveraging its stereochemical rigidity and functional group compatibility.

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

YYLFOQRAQOJJDD-DTWKUNHWSA-N |

Isomeric SMILES |

CC[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |

Canonical SMILES |

CCC1CN(CC1O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ester group.

Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group and the ester group allows the compound to form hydrogen bonds and other interactions with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Fluorinated derivatives (e.g., trifluoromethyl in ) demonstrate increased metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic effects.

Physicochemical Properties

- Solubility: The Boc group in all analogs improves organic solvent solubility (e.g., dichloromethane, ethyl acetate). The hydroxyl group in the target compound increases aqueous solubility relative to non-hydroxylated analogs like the trifluoromethyl derivative .

- Stability : The target compound is stable under standard storage conditions, similar to its analogs . However, the ethoxy-oxopropyl substituent in may introduce ester hydrolysis susceptibility under acidic/basic conditions.

- Stereochemical Impact : The cis configuration of the target compound’s ethyl and hydroxyl groups may favor specific enantioselective interactions in drug-receptor binding compared to trans-configured analogs .

Biological Activity

Tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate is a pyrrolidine derivative with potential biological activities that warrant detailed examination. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

1. Anticancer Activity

A study highlighted the anticancer potential of pyrrolidine derivatives through their ability to induce apoptosis in hypopharyngeal tumor cells. The research indicated that these compounds could enhance cytotoxicity compared to standard treatments like bleomycin .

2. Neuroprotective Properties

Research into similar structures revealed that certain pyrrolidine derivatives could inhibit cholinesterase activity, which is beneficial in treating Alzheimer's disease. These compounds showed dual inhibition of beta-secretase and amyloid aggregation, indicating their potential as multi-targeted therapies .

3. Antimicrobial Efficacy

Pyrrole-based compounds were evaluated for their antibacterial activity against various pathogens, showing significant effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as lead compounds for new antibacterial agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Esterification : Using tert-butyl esters in reactions with hydroxy acids.

- Reduction Reactions : Employing reducing agents to modify functional groups on the pyrrolidine ring.

- Coupling Reactions : Utilizing coupling reagents to form carbon-carbon bonds essential for building the pyrrolidine structure.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 103057-44-9 | 0.84 |

| Cis-tert-butyl 3-fluoro-4-hydroxypyrrolidine | 2055223-76-0 | 0.88 |

| Trans-tert-butyl 4-fluoro-3-hydroxypiperidine | 955028-82-7 | 0.90 |

These compounds may exhibit comparable biological activities due to their structural similarities, making them valuable analogs for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.